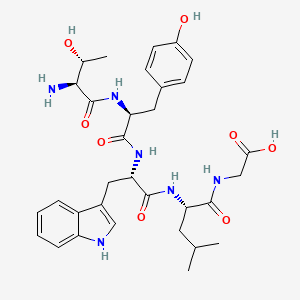
Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- is a biologically active peptide composed of five amino acids: glycine, L-threonine, L-tyrosine, L-tryptophan, and L-leucine. This compound is known for its significant biological activity and specific physiological functions, making it a valuable subject of study in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purity and stability of the final product are critical, requiring stringent control of reaction conditions and purification processes .
化学反応の分析
Types of Reactions
Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can affect the tryptophan and tyrosine residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups .
科学的研究の応用
Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
The mechanism of action of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target proteins involved .
類似化合物との比較
Similar Compounds
Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another peptide with a longer sequence and different biological activity.
Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Similar in structure but with different amino acid residues.
Uniqueness
The uniqueness of Glycine, L-threonyl-L-tyrosyl-L-tryptophyl-L-leucyl- lies in its specific sequence and the resulting biological activity. Its combination of amino acids confers unique properties that can be exploited for various scientific and medical applications .
特性
CAS番号 |
399035-39-3 |
|---|---|
分子式 |
C32H42N6O8 |
分子量 |
638.7 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H42N6O8/c1-17(2)12-24(29(43)35-16-27(41)42)36-31(45)26(14-20-15-34-23-7-5-4-6-22(20)23)37-30(44)25(38-32(46)28(33)18(3)39)13-19-8-10-21(40)11-9-19/h4-11,15,17-18,24-26,28,34,39-40H,12-14,16,33H2,1-3H3,(H,35,43)(H,36,45)(H,37,44)(H,38,46)(H,41,42)/t18-,24+,25+,26+,28+/m1/s1 |
InChIキー |
DPAYITUQOFLABN-HJNJNAQASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N)O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
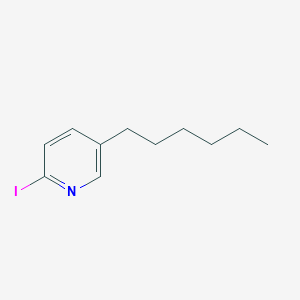
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
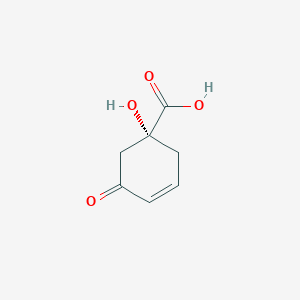
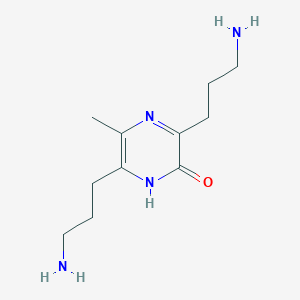
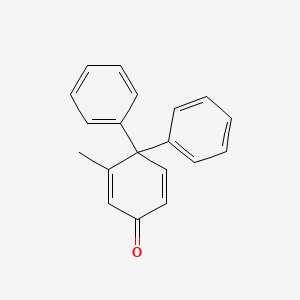
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
